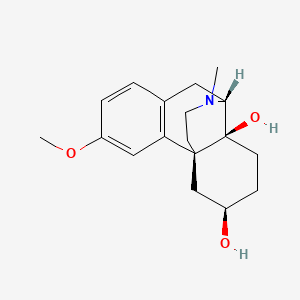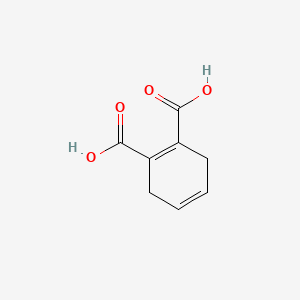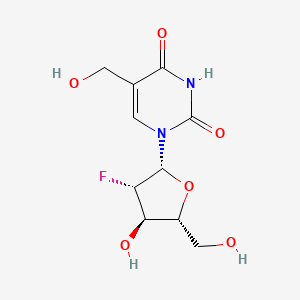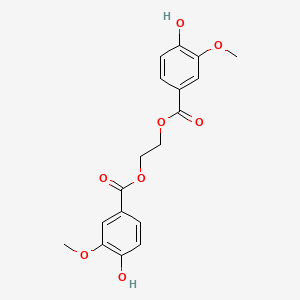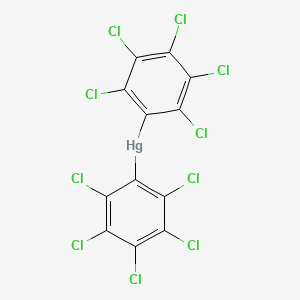
Bis(pentachlorophenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentachlorophenyl)mercury is an organomercury compound characterized by the presence of two pentachlorophenyl groups bonded to a central mercury atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl)mercury typically involves the reaction of pentachlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organomercury compound synthesis, such as the use of Grignard reagents and mercuric salts, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentachlorophenyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the pentachlorophenyl groups are replaced by other ligands.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organomercury compounds with different functional groups attached to the mercury center.
Wissenschaftliche Forschungsanwendungen
Bis(pentachlorophenyl)mercury has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research has explored its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: While not commonly used in medicine, its properties have been investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of bis(pentachlorophenyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The mercury center can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This interaction with molecular targets such as enzymes and structural proteins is a key aspect of its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(pentachlorophenyl)mercury include other organomercury compounds such as:
- Pentachlorophenylmercury chloride
- Bis(trichlorovinyl)mercury
- Trichlorovinylmercury chloride
Uniqueness
This compound is unique due to the presence of two highly chlorinated phenyl groups, which confer distinct chemical properties such as increased stability and reactivity compared to less chlorinated analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1043-49-8 |
|---|---|
Molekularformel |
C12Cl10Hg |
Molekulargewicht |
699.2 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentachlorophenyl)mercury |
InChI |
InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
InChI-Schlüssel |
LNHVTRXAXKOKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


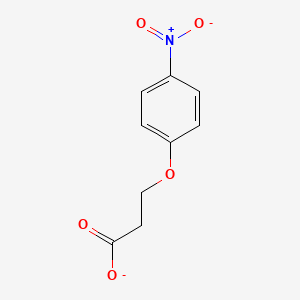
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
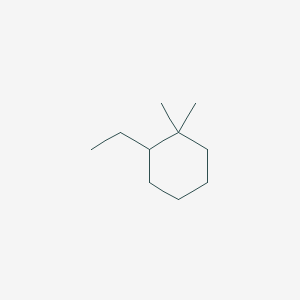
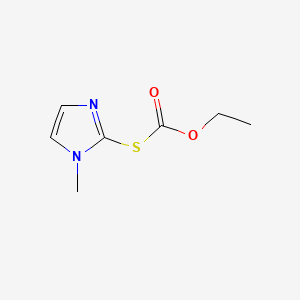
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
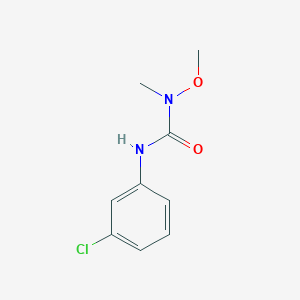
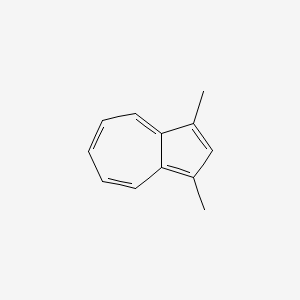
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)

